molecular formula C16H20N2O3S B12339482 2-Methylindolin-1-amine p-toluenesulfonate salt CAS No. 1179997-55-7

2-Methylindolin-1-amine p-toluenesulfonate salt

Cat. No.: B12339482
CAS No.: 1179997-55-7
M. Wt: 320.4 g/mol
InChI Key: FYGFGCUCGLJGKJ-UHFFFAOYSA-N
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Description

2-Methylindolin-1-amine p-toluenesulfonate salt is a chemical compound commonly used in organic synthesis and pharmaceutical applications. It is a derivative of indoline, a heterocyclic compound containing a nitrogen atom in its ring structure . This compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt typically involves the reaction of 2-Methylindolin-1-amine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

2-Methylindolin-1-amine p-toluenesulfonate salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methylindolin-1-amine p-toluenesulfonate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various synthetic pathways.

    Biology: This compound is used in the study of biological processes and pathways, particularly those involving nitrogen-containing heterocycles.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylindolin-1-amine p-toluenesulfonate salt involves its interaction with molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

2-Methylindolin-1-amine p-toluenesulfonate salt can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1179997-55-7

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine

InChI

InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

FYGFGCUCGLJGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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